

# Application Notes and Protocols for Olgotrelvir Experiments in Vero E6 Cells

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## Compound of Interest

Compound Name: *Olgotrelvir*

Cat. No.: *B15136762*

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These application notes provide a comprehensive guide for utilizing the Vero E6 cell line in preclinical evaluations of **Olgotrelvir**, an oral antiviral agent. The protocols detailed below are essential for assessing the compound's antiviral efficacy and cytotoxicity against SARS-CoV-2.

## Introduction to Olgotrelvir and the Vero E6 Cell Line

**Olgotrelvir** (formerly STI-1558) is a promising oral antiviral candidate for the treatment of COVID-19. It functions as a dual inhibitor, targeting both the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme critical for viral replication, and the human host cell enzyme, cathepsin L, which is involved in viral entry into cells.[1][2][3][4] This dual mechanism of action suggests a high barrier to the development of viral resistance. **Olgotrelvir** is a prodrug that is converted to its active form, AC1115, in the body.[3]

The Vero E6 cell line, derived from the kidney of an African green monkey, is a widely used and accepted model for the in vitro study of various viruses, including SARS-CoV-2. These cells are particularly susceptible to SARS-CoV-2 infection due to their expression of the ACE2 receptor, which the virus uses for cell entry. However, it is important to note that Vero cells can express high levels of the P-glycoprotein (P-gp) multidrug transporter, which may efflux certain antiviral compounds.[5][6] For compounds that are P-gp substrates, the use of a P-gp inhibitor or a Vero E6 cell line with a P-gp gene knockout may be necessary to obtain accurate antiviral activity measurements.[5][6]

## Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of **Olgotrelvir** and its active metabolite, AC1115, against various SARS-CoV-2 variants in Vero E6 cells.

Table 1: Antiviral Activity (EC50) of **Olgotrelvir** in Vero E6 Cells

SARS-CoV-2 Variant	EC50 (μM)
WA-1	0.28 - 4.26
Alpha	0.28 - 4.26
Beta	0.28 - 4.26
Gamma	0.28 - 4.26
Delta	0.28 - 4.26
Lambda	0.28 - 4.26

Source:[2]

Table 2: Antiviral Activity (EC50) of AC1115 (Active Metabolite) in Vero E6 Cells

SARS-CoV-2 Variant	EC50 (μM)
WA-1	1
Omicron BA.5	0.8

Source:

## Experimental Protocols

Detailed methodologies for key experiments to evaluate **Olgotrelvir** in Vero E6 cells are provided below.

### Protocol 1: Vero E6 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the Vero E6 cell line to ensure optimal health and suitability for antiviral assays.

- Materials:
  - Vero E6 cells (ATCC® CRL-1586™)
  - Dulbecco's Modified Eagle's Medium (DMEM)
  - Fetal Bovine Serum (FBS), heat-inactivated
  - Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
  - Trypsin-EDTA (0.25%)
  - Phosphate-Buffered Saline (PBS), sterile
  - Cell culture flasks (T-75, T-150)
  - Cell culture plates (6-well, 12-well, 96-well)
  - Humidified incubator (37°C, 5% CO<sub>2</sub>)
- Procedure:
  1. Culture Vero E6 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
  2. Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
  3. Passage cells every 3-4 days or when they reach 80-90% confluency.
  4. To passage, wash the cell monolayer with PBS, add Trypsin-EDTA, and incubate for 5-10 minutes at 37°C to detach the cells.
  5. Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
  6. Resuspend the cell pellet in fresh medium and seed new flasks or plates at the desired density.

## Protocol 2: Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of **Olgotrelvir** that causes a 50% reduction in cell viability.

- Materials:
  - Vero E6 cells
  - Complete growth medium
  - **Olgotrelvir** stock solution
  - 96-well cell culture plates
  - Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
  - Plate reader
- Procedure:
  1. Seed Vero E6 cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well and incubate overnight.[\[7\]](#)
  2. Prepare serial dilutions of **Olgotrelvir** in culture medium.
  3. Remove the old medium from the cells and add the different concentrations of the compound. Include untreated cells as a control.
  4. Incubate the plate for 48-72 hours at 37°C.
  5. Add the cell viability reagent to each well according to the manufacturer's instructions.
  6. Measure the absorbance or luminescence using a plate reader.
  7. Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.  
[\[7\]](#)

## Protocol 3: Antiviral Activity Assay (EC50 Determination) using Plaque Reduction Assay

This protocol measures the concentration of **Olgotrelvir** that inhibits viral plaque formation by 50%.

- Materials:
  - Confluent monolayer of Vero E6 cells in 6-well plates
  - SARS-CoV-2 viral stock of known titer (Plaque Forming Units/mL)
  - **Olgotrelvir** stock solution
  - Infection medium (DMEM with 2% FBS)
  - Overlay medium (e.g., DMEM with 1.5% agarose or methylcellulose)[7]
  - Fixing solution (e.g., 10% formaldehyde)
  - Staining solution (e.g., 0.1% crystal violet)[8]
- Procedure:
  1. Prepare a confluent monolayer of Vero E6 cells in 6-well plates.[7]
  2. Prepare serial dilutions of the SARS-CoV-2 virus stock.
  3. Infect the cell monolayers with approximately 100 plaque-forming units (PFU) of the virus for 1 hour at 37°C.[7]
  4. During the infection, prepare serial dilutions of **Olgotrelvir** in the overlay medium.
  5. After the 1-hour incubation, remove the viral inoculum and wash the cells with PBS.
  6. Add the overlay medium containing the different concentrations of **Olgotrelvir** to the respective wells. Include a virus control well with no compound.

7. Incubate the plates at 37°C for 72 hours or until plaques are visible.[\[7\]](#)
8. Fix the cells with 10% formaldehyde for at least 1 hour.[\[9\]](#)
9. Remove the overlay and stain the cells with 0.1% crystal violet solution for 15-20 minutes.  
[\[8\]](#)
10. Gently wash the plates with water and allow them to dry.
11. Count the number of plaques in each well.
12. Calculate the percentage of plaque reduction for each concentration compared to the virus control.
13. Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.

## Protocol 4: Antiviral Activity Assay (EC50 Determination) using qRT-PCR

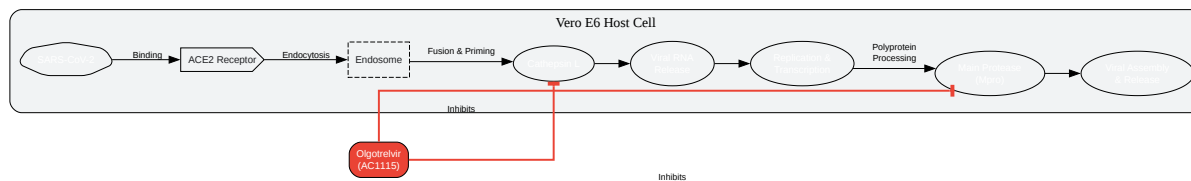
This protocol quantifies the reduction in viral RNA as a measure of antiviral activity.

- Materials:
  - Vero E6 cells in 12-well or 24-well plates
  - SARS-CoV-2 viral stock
  - **Olgotrelvir** stock solution
  - Infection medium
  - RNA extraction kit
  - qRT-PCR reagents (primers, probes, reverse transcriptase, polymerase)
  - Real-time PCR instrument

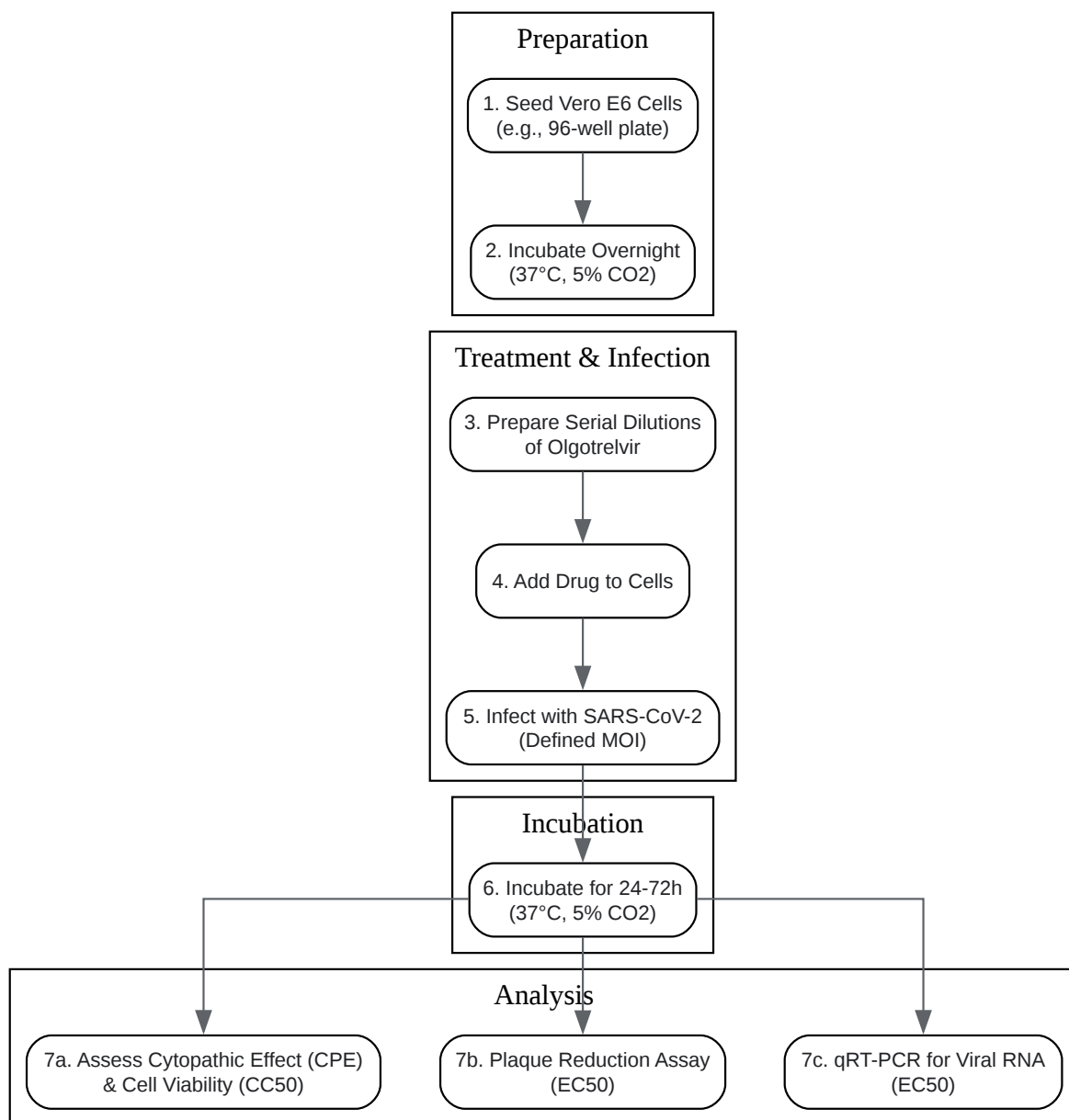
- Procedure:
  1. Seed Vero E6 cells in 12-well or 24-well plates and grow to confluency.
  2. Pre-treat the cells with different concentrations of **Olgotrelvir** for 1 hour.[\[10\]](#)
  3. Infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for example, 0.01.[\[10\]](#)[\[11\]](#)
  4. After a 1-hour infection period, remove the virus inoculum, wash the cells, and add fresh medium containing the respective concentrations of **Olgotrelvir**.[\[12\]](#)
  5. Incubate the plates for 24-48 hours.[\[10\]](#)
  6. Harvest the cell supernatant or cell lysate to extract viral RNA using a commercial kit.[\[10\]](#)
  7. Perform qRT-PCR to quantify the amount of viral RNA.
  8. Calculate the percentage of inhibition of viral replication for each concentration compared to the virus control.
  9. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

## Visualizations

The following diagrams illustrate the mechanism of action of **Olgotrelvir** and a typical experimental workflow.







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